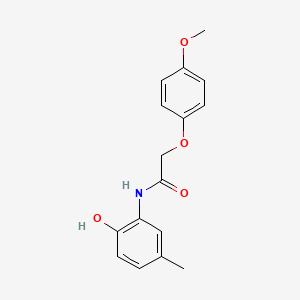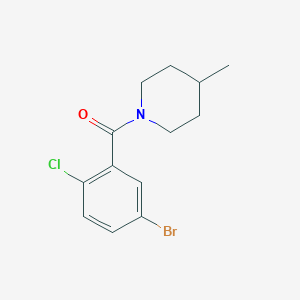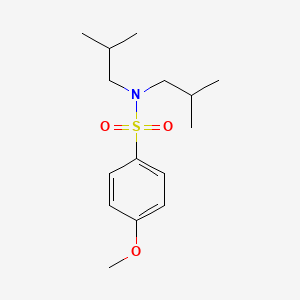
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HMMA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been proposed that N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use in the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research, making it a well-established compound for use in various experiments. However, there are also some limitations to the use of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the development of new drugs based on its anti-inflammatory and anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide and its potential use in the treatment of various diseases. Finally, the synthesis of new derivatives of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide may also be of interest for the development of new drugs with improved properties.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction between 2-hydroxy-5-methylphenylamine and 4-methoxyphenol in the presence of acetic anhydride and pyridine. The resulting product is then converted into N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide through the reaction with chloroacetyl chloride and sodium hydroxide. This synthesis method has been reported to yield N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide with high purity and yield.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-3-8-15(18)14(9-11)17-16(19)10-21-13-6-4-12(20-2)5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZNIUIYQHXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

